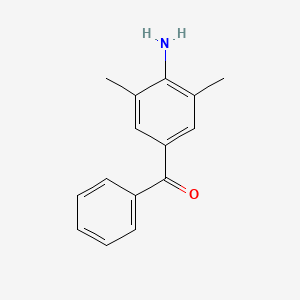![molecular formula C21H19NO4 B14698117 [(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate CAS No. 21461-27-8](/img/structure/B14698117.png)
[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate is a complex organic compound featuring an anthracene moiety, a nitro group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate typically involves multi-step organic reactions. One common approach is to start with anthracene, which undergoes nitration to introduce the nitro group. This is followed by a series of reactions to form the pentenyl chain and finally, esterification to introduce the acetate group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Substitution: The acetate group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Acidic or basic hydrolysis conditions can be employed.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Alcohols and carboxylic acids.
Applications De Recherche Scientifique
[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.
Medicine: Explored for its potential anti-cancer properties.
Industry: Utilized in the development of organic electronic materials.
Mécanisme D'action
The mechanism of action of [(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the anthracene moiety can intercalate with DNA, potentially disrupting cellular processes. The acetate group may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene derivatives: Compounds such as anthraquinone and anthracene-9-carboxylic acid.
Nitroalkenes: Compounds like nitrostyrene and nitroethene.
Acetate esters: Compounds such as ethyl acetate and butyl acetate.
Uniqueness
[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate is unique due to its combination of an anthracene moiety, a nitro group, and an acetate ester. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
21461-27-8 |
|---|---|
Formule moléculaire |
C21H19NO4 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate |
InChI |
InChI=1S/C21H19NO4/c1-15(23)26-12-6-9-18(22(24)25)14-21-19-10-4-2-7-16(19)13-17-8-3-5-11-20(17)21/h2-5,7-8,10-11,13-14H,6,9,12H2,1H3/b18-14+ |
Clé InChI |
CCXNMJJRIVZNSF-NBVRZTHBSA-N |
SMILES isomérique |
CC(=O)OCCC/C(=C\C1=C2C=CC=CC2=CC3=CC=CC=C31)/[N+](=O)[O-] |
SMILES canonique |
CC(=O)OCCCC(=CC1=C2C=CC=CC2=CC3=CC=CC=C31)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


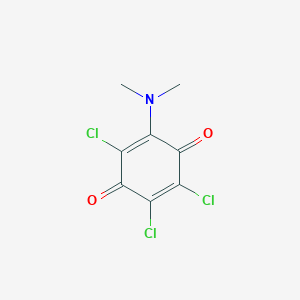
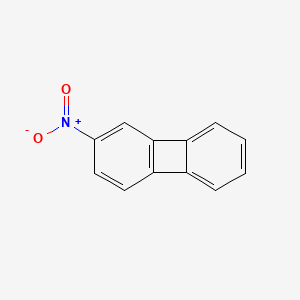
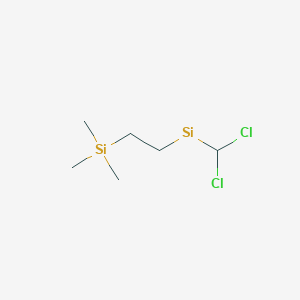

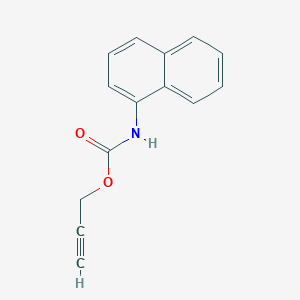
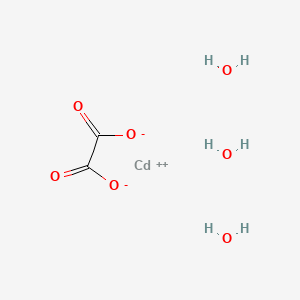

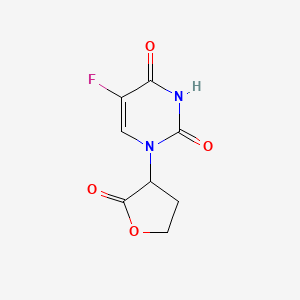

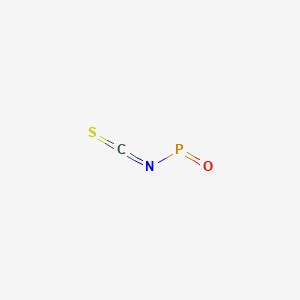
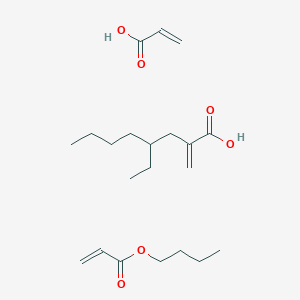

![4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine](/img/structure/B14698112.png)
